2-(1,2,3,4-tetrahydronaphthalen-1-yloxy)ethan-1-amine
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Overview
Description
2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)ethan-1-amine is a chemical compound with the molecular formula C₁₂H₂₄N₂O. It is a derivative of tetrahydronaphthalene, featuring an amino group attached to an ethoxy group on the tetrahydronaphthalene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution Reaction: One common synthetic route involves the nucleophilic substitution of 1,2,3,4-tetrahydronaphthalen-1-ol with ethan-1-amine in the presence of a strong base such as sodium hydride (NaH) to form the desired compound.
Reductive Amination: Another method involves the reductive amination of 1,2,3,4-tetrahydronaphthalen-1-ol with ethan-1-amine using a reducing agent like sodium cyanoborohydride (NaBH₃CN).
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and control reaction conditions. The use of catalysts such as palladium on carbon (Pd/C) can also improve the yield and purity of the product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as the corresponding nitro compound.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrahydronaphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Strong bases like sodium hydride (NaH) and nucleophiles such as halides are typically employed.
Major Products Formed:
Oxidation Products: Nitro derivatives, carboxylic acids.
Reduction Products: Secondary amines, tertiary amines.
Substitution Products: Halogenated derivatives, alkylated compounds.
Scientific Research Applications
2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)ethan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a ligand in biochemical assays to study protein interactions.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism by which 2-(1,2,3,4-tetrahydronaphthalen-1-yloxy)ethan-1-amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific target.
Comparison with Similar Compounds
2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)acetamide: This compound differs by having an acetamide group instead of an amine group.
2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)pyridine-3-carboximidamide: This compound features a pyridine ring instead of an ethan-1-amine group.
Uniqueness: 2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)ethan-1-amine is unique due to its specific combination of the tetrahydronaphthalene ring and the ethan-1-amine group, which provides distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
1016745-62-2 |
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Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-(1,2,3,4-tetrahydronaphthalen-1-yloxy)ethanamine |
InChI |
InChI=1S/C12H17NO/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,12H,3,5,7-9,13H2 |
InChI Key |
VNFRLDLUPSCDLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)OCCN |
Purity |
95 |
Origin of Product |
United States |
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